An In-depth Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)propiophenone
An In-depth Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)propiophenone
CAS Number: 207974-20-7
Authored by: Gemini, Senior Application Scientist
Introduction: 3'-Fluoro-5'-(trifluoromethyl)propiophenone is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of these electron-withdrawing groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the available information on 3'-Fluoro-5'-(trifluoromethyl)propiophenone, including its properties, a proposed synthesis pathway, analytical considerations, and its potential applications in pharmaceutical research.
Physicochemical Properties
While extensive experimental data for 3'-Fluoro-5'-(trifluoromethyl)propiophenone is not widely published, key physicochemical properties can be summarized from available supplier data.[3][4] These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 207974-20-7 | [3][5] |
| Molecular Formula | C₁₀H₈F₄O | [3] |
| Molecular Weight | 220.16 g/mol | [3] |
| Boiling Point | 202.1±35.0 °C (Predicted) | [4] |
| Density | 1.256±0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.45 (Predicted) | [4] |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A plausible and widely utilized method for the synthesis of aromatic ketones such as 3'-Fluoro-5'-(trifluoromethyl)propiophenone is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Proposed synthesis of 3'-Fluoro-5'-(trifluoromethyl)propiophenone via Friedel-Crafts acylation.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-difluoro-5-(trifluoromethyl)benzene and a suitable inert solvent such as dichloromethane (DCM).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring. The formation of a slurry is expected.
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Acylating Agent Addition: Add propionyl chloride dropwise to the cooled suspension via the dropping funnel. Maintain the temperature below 5 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized 3'-Fluoro-5'-(trifluoromethyl)propiophenone would be confirmed using standard analytical techniques.
Logical Workflow for Analysis:
Caption: Logical workflow for the analytical characterization of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons, with coupling patterns influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: Would reveal the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbons of the ethyl group.
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¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups, exhibiting distinct chemical shifts and coupling patterns.[7]
-
-
High-Performance Liquid Chromatography (HPLC): An essential technique for determining the purity of the compound. A reversed-phase HPLC method would be developed to separate the product from any starting materials or byproducts.[8]
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (220.16 g/mol ) by identifying the molecular ion peak.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design to enhance key pharmaceutical properties.[2][9]
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its absorption and distribution characteristics, including penetration of the blood-brain barrier.[1]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of a drug.
-
pKa Modulation: The electron-withdrawing nature of these substituents can alter the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.[2]
Given these properties, 3'-Fluoro-5'-(trifluoromethyl)propiophenone serves as a valuable building block for the synthesis of a wide range of potential drug candidates targeting various diseases.
Safety and Handling
Conclusion
3'-Fluoro-5'-(trifluoromethyl)propiophenone is a specialty chemical with significant potential as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the properties of new drug candidates. While detailed experimental data remains limited in the public domain, established synthetic and analytical methodologies can be readily applied to this compound. Further research into its applications is warranted and is expected to contribute to the development of novel therapeutics.
References
- The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone. NINGBO INNO PHARMCHEM CO.,LTD.
- 3'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE | 207974-20-7. ChemicalBook.
- 3'-Fluoro-5'-(trifluoromethyl)propiophenone, CAS 207974-20-7 | SCBT. Santa Cruz Biotechnology.
- 207974-20-7(3'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE) Product Description. ChemicalBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- On-line (HPLC-NMR) and Off-line Phytochemical Profiling of the Australian Plant, Lasiopetalum macrophyllum. ResearchGate.
- Preparation and purification of 3-fluoro-tyrosine labeled tumor-necrosis-factor-alpha and preliminary f-19 N.m.R. Investigation. PubMed.
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